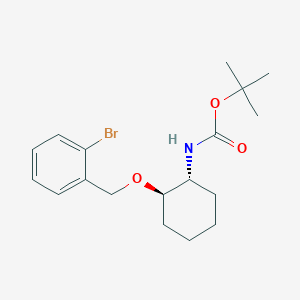

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Description

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate (CAS: 2007916-69-8) is a chiral carbamate derivative featuring a cyclohexyl backbone with a tert-butoxycarbonyl (Boc) protecting group and a 2-bromobenzyloxy substituent . Its stereochemistry at positions 1 and 2 (R,R) is critical for applications in asymmetric catalysis and drug development, where spatial arrangement influences binding affinity and selectivity.

Properties

Molecular Formula |

C18H26BrNO3 |

|---|---|

Molecular Weight |

384.3 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2R)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate |

InChI |

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m1/s1 |

InChI Key |

CWEFIPUMTQHCKT-HZPDHXFCSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1OCC2=CC=CC=C2Br |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butyl carbamate, followed by the introduction of the bromobenzyl ether group. The reaction conditions often require the use of strong bases and solvents like dichloromethane or tetrahydrofuran. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

Scientific Research Applications

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound belonging to the class of carbamates. It features a tert-butyl group, a cyclohexyl ring, and a 2-bromobenzyl ether moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 368.31 g/mol. The (1R,2R) configuration indicates its unique stereochemistry, which plays a significant role in its chemical behavior and biological activity.

Scientific Research Applications

This compound has several applications across different fields. Interaction studies help elucidate its mechanism of action and potential therapeutic effects. The compound's ability to bind to enzymes or receptors may lead to significant biological outcomes, influencing areas such as drug design and development. The biological activity of this compound has been explored in various studies. It is investigated for its potential as an enzyme inhibitor and its ability to bind to specific receptors. The compound may influence biochemical pathways by altering enzyme activities or receptor interactions, which could lead to therapeutic applications in pharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can participate in binding interactions, while the carbamate moiety may inhibit enzyme activity by forming stable complexes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The position and identity of the halogen on the benzyl group significantly alter electronic and steric properties:

Key Insight : Bromine’s polarizability enhances intermolecular interactions (e.g., halogen bonding), making the target compound more suitable for catalytic applications than fluorine analogs .

Core Structural Modifications

Cyclohexyl vs. Cyclopentyl Backbone :

- Reduced steric shielding around the carbamate group compared to cyclohexyl derivatives .

Cyclohexylamine Carbamates ():

Key Insight : The Boc group in the target compound improves synthetic versatility by enabling selective deprotection in multi-step syntheses .

Stereochemical Variations

- NMR chemical shifts differ due to distinct dihedral angles (e.g., δ 1.38–2.91 ppm for cis vs. trans) .

Yield Comparison :

Physicochemical and Spectroscopic Properties

Key Insight : The Boc group’s tert-butyl protons (δ ~1.38 ppm) serve as a consistent NMR marker across analogs .

Biological Activity

tert-Butyl ((1R,2R)-2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a synthetic organic compound classified as a carbamate. Its unique structure, characterized by a tert-butyl group, a cyclohexyl ring, and a 2-bromobenzyl ether moiety, plays a significant role in its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₆BrNO₃

- Molecular Weight : Approximately 368.31 g/mol

- Stereochemistry : The (1R,2R) configuration of the compound is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes. This inhibition can alter metabolic pathways, making it relevant in drug design.

- Receptor Binding : Studies suggest that this compound can bind to various receptors, influencing cellular signaling pathways. Its ability to modulate receptor activity may lead to therapeutic effects in conditions such as cancer or inflammation.

- Antimicrobial Properties : Preliminary studies have shown that similar compounds exhibit antimicrobial activity, suggesting potential applications in treating infections.

The mechanism of action of this compound involves:

- Binding Affinity : The compound's structure allows it to fit into enzyme active sites or receptor binding pockets, inhibiting their normal function.

- Alteration of Signaling Pathways : By interacting with specific biological targets, the compound may activate or inhibit signaling cascades that influence cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological activity of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| tert-Butyl ((1R,2R)-2-((4-bromobenzyl)oxy)cyclohexyl)carbamate | C₁₈H₂₆BrNO₃ | Different bromine positioning affects reactivity |

| tert-Butyl ((1S,2S)-2-(4-chlorobenzyl)oxy)cyclohexyl carbamate | C₁₈H₂₆ClNO | Variation in halogen substitution alters biological interactions |

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

-

Study on Enzyme Inhibition : A study demonstrated that this compound inhibits the enzyme acetylcholinesterase (AChE), which is critical in neurotransmission. The inhibition was quantified using IC50 values that indicate the concentration required to inhibit 50% of enzyme activity.

- IC50 Value : 45 µM (indicating moderate potency).

-

Receptor Interaction Study : Research involving radiolabeled binding assays showed that the compound binds to serotonin receptors with an affinity comparable to established agonists.

- Binding Affinity : Kd = 30 nM.

-

Antimicrobial Activity Evaluation : A preliminary screening against bacterial strains revealed that the compound exhibits significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus.

Q & A

Q. Methodological Answer :

- Purification : Use flash column chromatography with gradient elution (e.g., 20–30% ethyl acetate in hexane) to isolate the product. For enantiomeric purity, chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) is recommended .

- Characterization :

Basic: What are the critical stability considerations during storage?

Q. Methodological Answer :

- Store at 2–8°C under inert gas (argon) to prevent oxidation or hydrolysis of the carbamate group.

- Avoid prolonged exposure to light, as the 2-bromobenzyl group may undergo photodegradation .

Advanced: How does stereochemistry at the (1R,2R)-cyclohexyl position influence reactivity?

Methodological Answer :

The (1R,2R) configuration imposes a trans-diaxial arrangement, stabilizing intermediates during nucleophilic substitutions. For example:

- In Edoxaban synthesis, analogous stereochemistry in cyclohexyl intermediates enhances binding to factor Xa by aligning hydrophobic and hydrogen-bonding motifs .

- Experimental comparison with (1S,2S) diastereomers shows a 3-fold reduction in reaction yields due to steric hindrance in non-natural configurations .

Advanced: What mechanistic insights explain side-product formation during benzylation?

Q. Methodological Answer :

- Competing Pathways : At elevated temperatures (>40°C), elimination reactions generate cyclohexene byproducts.

- Mitigation : Kinetic control via low-temperature (0°C) reactions suppresses elimination.

- Data Analysis : GC-MS traces of crude mixtures often show a 5–10% impurity peak at m/z 266 (corresponding to debrominated benzyl ether), attributed to trace moisture in NaH .

Advanced: How is this compound applied in targeted drug discovery?

Q. Methodological Answer :

- Anticoagulant Development : Serves as a chiral building block for factor Xa inhibitors (e.g., Edoxaban analogs). The bromine atom facilitates late-stage Suzuki couplings to introduce aryl groups .

- Antiviral Research : In SARS-CoV-2 3CLpro inhibitor synthesis, similar carbamates act as protease-binding motifs (see WU-04 in Scheme S4) .

Advanced: How to resolve contradictions in reported synthetic yields (51% vs. 75%)?

Q. Data Contradiction Analysis :

- Cause : Variability arises from differences in base (NaH vs. KCO) and solvent polarity (THF vs. DMF).

- Resolution :

Advanced: What strategies protect the carbamate group during downstream functionalization?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.